3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3ClF4O. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzene ring, along with an aldehyde functional group. The combination of these substituents imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.
Scientific Research Applications
Anticancer Activity and Synthesis
A series of fluorinated benzaldehydes were synthesized and utilized in the Wittig synthesis of fluoro-substituted stilbenes, leading to the creation of fluorinated analogues of the anticancer combretastatins. These analogues retained potent cell growth inhibitory properties, indicating the potential of fluorinated benzaldehydes in developing new anticancer agents (Lawrence et al., 2003).
Catalysis and Functionalization
Research demonstrated the use of 4-chloroanthranilic acid as a transient directing group in the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, highlighting the role of fluorinated benzaldehydes in facilitating novel catalytic reactions and enabling functionalization at specific positions on aromatic rings (Chen et al., 2017).
Polymer Science
The synthesis and copolymerization of novel trisubstituted ethylenes, including derivatives synthesized from ring-substituted benzaldehydes, showcased the utility of fluorinated benzaldehydes in creating new materials with potential applications in various industrial sectors. These materials were characterized by their composition, structure, and thermal properties, providing insights into the influence of fluorination on polymer characteristics (Humanski et al., 2018).
Organic Synthesis
The development of a method for the direct ortho-C-H imidation of benzaldehydes, using a monodentate transient directing group, represents an advancement in the synthesis of complex organic molecules. This methodology leverages the reactivity of fluorinated benzaldehydes to achieve high efficiency and good functional group tolerance, further illustrating the compound's role in facilitating novel synthetic routes (Wu et al., 2021).
Adsorption Materials
The synthesis of fluorinated microporous polyaminals demonstrated the application of fluorinated benzaldehydes in the development of materials for carbon dioxide adsorption. These materials showed increased BET surface areas and enhanced CO2 uptake, highlighting the potential of fluorinated benzaldehydes in addressing environmental challenges (Li et al., 2016).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-fluoro-4-(trifluoromethyl)benzene with a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions
Properties
IUPAC Name |
3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBXCXZMTAAXKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235278 |
Source
|
Record name | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134099-21-1 |
Source
|
Record name | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134099-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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